2-(2,4-Dichloro-6-methylphenoxy)propanoic acid

Übersicht

Beschreibung

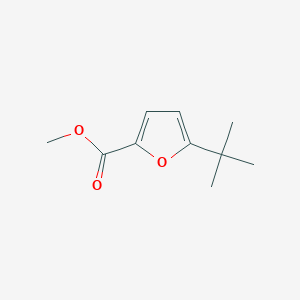

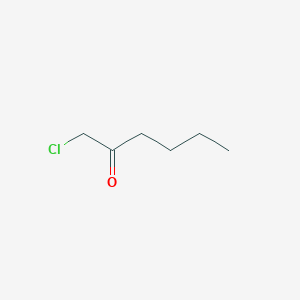

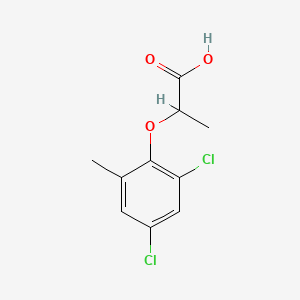

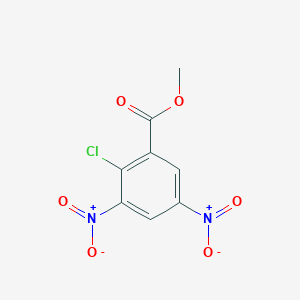

2-(2,4-Dichloro-6-methylphenoxy)propanoic acid is a chemical compound with the molecular formula C10H10Cl2O3 . Its average mass is 249.091 Da and its monoisotopic mass is 248.000702 Da .

Molecular Structure Analysis

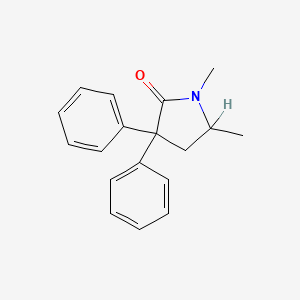

The molecular structure of 2-(2,4-Dichloro-6-methylphenoxy)propanoic acid consists of 10 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, and 3 oxygen atoms .Wissenschaftliche Forschungsanwendungen

Environmental Analysis and Monitoring

A study by Nuhu et al. (2012) highlights a method for determining phenoxy herbicides, including 4-chloro-2-methylphenoxy propanoic acid, in water samples. This method uses phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. It is significant for monitoring environmental contamination and ensuring water safety (Nuhu et al., 2012).

Soil Interaction and Environmental Impact

Research conducted by Werner et al. (2012) compiled a database including the soil-water distribution coefficients of various phenoxy herbicides. This research is crucial for understanding the interaction of these chemicals with soil and their potential environmental impact, particularly regarding groundwater contamination (Werner et al., 2012).

Agricultural and Herbicidal Effects

A study by Shimabukuro et al. (1978) examined the physiological effects of methyl 2-[4-(2,4-dichlorophenoxy)phenoxy] propanoate, a related compound, on different plant species. This research provides insight into the selectivity and mechanism of action of these herbicides, which is essential for agricultural practices (Shimabukuro et al., 1978).

Chemical Analysis and Identification

He et al. (2005) investigated the absolute configurations of chiral herbicides including (+)-2-(2,4-dichlorophenoxy) propanoic acid using vibrational circular dichroism. This kind of research is critical for the development of more effective and selective herbicidal formulations (He et al., 2005).

Photochemical Behavior

Meunier et al. (2002) explored the photochemical behavior of dichlorprop in aqueous solutions. Understanding the photodegradation pathways of such herbicides is vital for assessing their environmental fate and designing more eco-friendly compounds (Meunier et al., 2002).

Biodegradation and Environmental Remediation

Zhang et al. (2020) isolated a bacterial strain capable of biodegrading both enantiomers of dichlorprop, an important phenoxyalkanoic acid herbicide. Studies like this are crucial for developing bioremediation strategies to mitigate environmental contamination by such chemicals (Zhang et al., 2020).

Wirkmechanismus

Target of Action

Similar compounds are known to target plant growth hormones, specifically auxins .

Mode of Action

It’s known that similar compounds mimic the plant hormone iaa (auxin), causing uncontrolled growth in broadleaf weeds .

Biochemical Pathways

Auxin mimics typically affect cell division and growth pathways in plants .

Pharmacokinetics

The compound is slightly soluble in water at 20°c, which may affect its bioavailability .

Result of Action

Similar compounds cause uncontrolled growth in broadleaf weeds, leading to their death .

Eigenschaften

IUPAC Name |

2-(2,4-dichloro-6-methylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O3/c1-5-3-7(11)4-8(12)9(5)15-6(2)10(13)14/h3-4,6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEYDEGVOQIELL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC(C)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30942020 | |

| Record name | 2-(2,4-Dichloro-6-methylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dichloro-6-methylphenoxy)propanoic acid | |

CAS RN |

20021-12-9 | |

| Record name | Propionic acid, 2-((4,6-dichloro-o-tolyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020021129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,4-Dichloro-6-methylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1606839.png)